molecular formula C6H5Cl3N2 B156220 2,4,6-Trichloro-5-ethylpyrimidine CAS No. 1780-38-7

2,4,6-Trichloro-5-ethylpyrimidine

Cat. No.: B156220
CAS No.: 1780-38-7
M. Wt: 211.5 g/mol
InChI Key: KMPDRUUXTSYMJD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-ethylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl3N2 and its molecular weight is 211.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67799. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

2,4,6-Trichloro-5-ethylpyrimidine derivatives demonstrate significant antimalarial activity. Analogues of 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine, with modified ethyl substituents, show promising activity against Plasmodium berghei in mice, some with potentially better therapeutic ratios than pyrimethamine (Ress et al., 1976).

Synthesis of Pyridine Derivatives

This compound is involved in the synthesis of 2,4,6-triarylpyridines. These pyridines have a range of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, antimalarial, and anticancer applications (Maleki, 2015).

Photoreactions and High-energy Applications

The compound plays a role in the decomposition of high-energy triazidopyrimidines, which are used in the preparation of carbon nitrides. Research on these compounds provides insights into the mechanisms of carbon nitride formation during thermolysis (Chapyshev et al., 2014).

Crystal Structure Analysis

Studies have focused on the crystal structures of pyrimidine derivatives, such as 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine. Understanding these structures aids in the development of drugs with better binding properties and therapeutic efficacy (Balasubramani et al., 2007).

Safety and Hazards

2,4,6-Trichloro-5-ethylpyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2,4,6-trichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPDRUUXTSYMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290289
Record name 2,4,6-trichloro-5-ethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-38-7
Record name 2,4,6-Trichloro-5-ethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-38-7
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Record name 2,4,6-Trichloro-5-ethylpyrimidine
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Record name 1780-38-7
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Record name 2,4,6-trichloro-5-ethylpyrimidine
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Record name 2,4,6-trichloro-5-ethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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